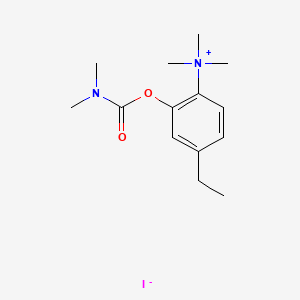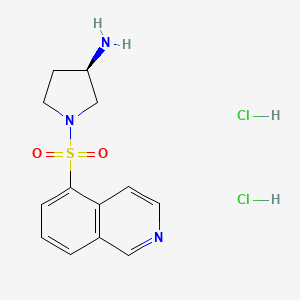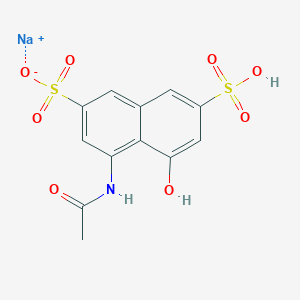
C.I. Direct orange 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Direct Orange 6 is an azo dye, characterized by its reddish-brown powder form . It is commonly used in the textile industry for dyeing cotton, paper, leather, wool, silk, and nylon . This dye belongs to the class of direct dyes, which are applied directly to the substrate in a neutral or alkaline bath .
Preparation Methods
The synthesis of C.I. Direct Orange 6 involves the diazotization of aromatic amines followed by coupling with suitable coupling components . The industrial production methods typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with compounds like 2,6-diamino-3-methyl-5-sulfonatophenyl . The reaction conditions are carefully controlled to ensure the formation of the desired azo compound.
Chemical Reactions Analysis
C.I. Direct Orange 6 undergoes various chemical reactions, including:
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C.I. Direct Orange 6 has several scientific research applications:
Mechanism of Action
The mechanism of action of C.I. Direct Orange 6 involves its interaction with the substrate through hydrogen bonding and Van der Waals forces . The dye molecules align themselves along the cellulose fibers, maximizing these interactions . The azo bond in the dye is responsible for its color properties, and its stability is influenced by the surrounding chemical environment .
Comparison with Similar Compounds
C.I. Direct Orange 6 can be compared with other direct dyes such as C.I. Direct Yellow 105, C.I. Direct Orange 39, and C.I. Direct Blue 80 . These dyes share similar properties but differ in their specific chemical structures and color properties. C.I. Direct Orange 6 is unique due to its specific azo structure and the particular shade of orange it imparts to the dyed materials .
Properties
CAS No. |
6637-88-3 |
|---|---|
Molecular Formula |
C28H24N6Na2O6S |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
disodium;2,4-diamino-3-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C28H26N6O6S.2Na/c1-14-10-17(4-7-21(14)32-31-19-6-9-23(35)20(13-19)28(36)37)18-5-8-22(15(2)11-18)33-34-27-25(29)16(3)12-24(26(27)30)41(38,39)40;;/h4-13,35H,29-30H2,1-3H3,(H,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
VHGDEGWDHMWQLR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1N)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)O)C)C)N)S(=O)(=O)[O-].[Na+].[Na+] |
physical_description |
Reddish-brown powder. (NTP, 1992) |
solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


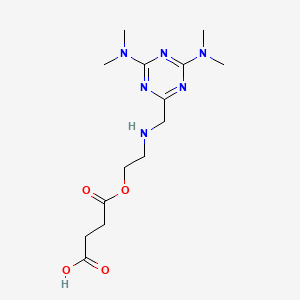
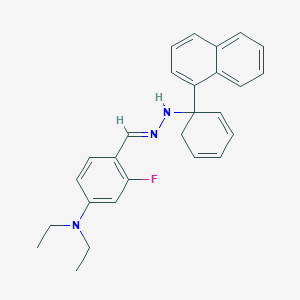
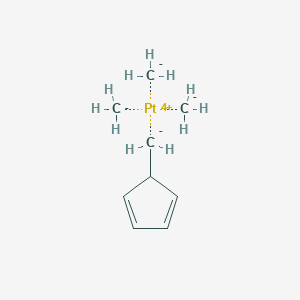
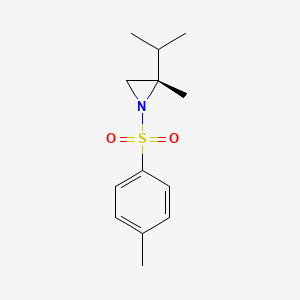
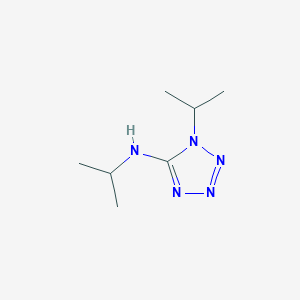
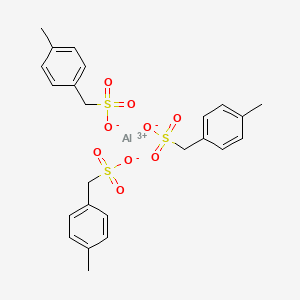
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
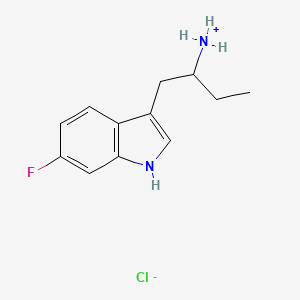
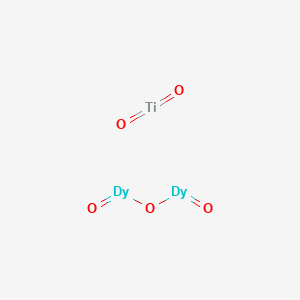
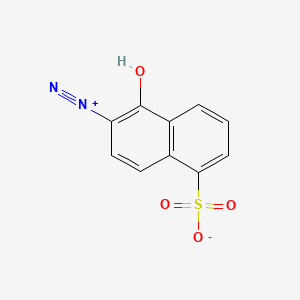
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
